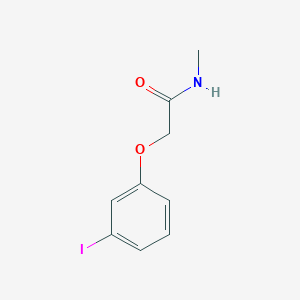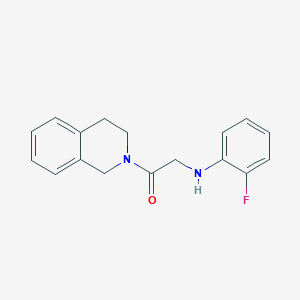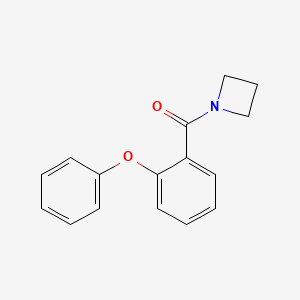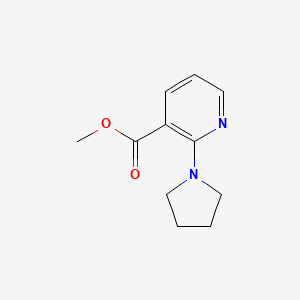
2-(3-iodophenoxy)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-iodophenoxy)-N-methylacetamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the Rho GTPase family member, Rac1, which is involved in various cellular processes, including cell migration, adhesion, and proliferation.
Mécanisme D'action
The mechanism of action of 2-(3-iodophenoxy)-N-methylacetamide involves the inhibition of Rac1, a small GTPase that regulates various cellular processes, including actin cytoskeleton organization, cell migration, and proliferation. 2-(3-iodophenoxy)-N-methylacetamide binds to the switch II region of Rac1, which prevents the exchange of GDP for GTP, thereby inhibiting the activation of Rac1. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-iodophenoxy)-N-methylacetamide have been extensively studied. 2-(3-iodophenoxy)-N-methylacetamide has been shown to inhibit the migration and invasion of cancer cells by reducing the formation of lamellipodia and filopodia, which are involved in cell motility. 2-(3-iodophenoxy)-N-methylacetamide has also been shown to reduce the production of reactive oxygen species (ROS) and oxidative stress-induced cell death by activating the Nrf2/ARE pathway. In addition, 2-(3-iodophenoxy)-N-methylacetamide has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 2-(3-iodophenoxy)-N-methylacetamide for lab experiments include its potency, specificity, and ease of use. 2-(3-iodophenoxy)-N-methylacetamide has been shown to be a potent and specific inhibitor of Rac1, which makes it an ideal tool for studying the role of Rac1 in various cellular processes. 2-(3-iodophenoxy)-N-methylacetamide is also easy to use, as it can be added directly to cell culture media or administered to animals via injection. The limitations of 2-(3-iodophenoxy)-N-methylacetamide for lab experiments include its potential toxicity and off-target effects. 2-(3-iodophenoxy)-N-methylacetamide has been shown to be toxic at high concentrations, which may limit its use in some experiments. In addition, 2-(3-iodophenoxy)-N-methylacetamide may have off-target effects on other small GTPases, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 2-(3-iodophenoxy)-N-methylacetamide. One potential direction is the development of more potent and specific inhibitors of Rac1. Another potential direction is the investigation of the role of Rac1 in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of more advanced animal models of Alzheimer's disease may provide a better understanding of the potential therapeutic applications of 2-(3-iodophenoxy)-N-methylacetamide in the treatment of this disease. Overall, 2-(3-iodophenoxy)-N-methylacetamide has the potential to be a valuable tool for the study of various cellular processes and the development of novel therapeutic interventions for various diseases.
Méthodes De Synthèse
The synthesis method of 2-(3-iodophenoxy)-N-methylacetamide involves several steps, including the reaction of 3-iodophenol with methyl chloroacetate, followed by the reduction of the intermediate product with lithium aluminum hydride. The resulting compound is then reacted with N-methylamine to yield 2-(3-iodophenoxy)-N-methylacetamide. This method has been optimized to produce high yields of 2-(3-iodophenoxy)-N-methylacetamide with high purity.
Applications De Recherche Scientifique
2-(3-iodophenoxy)-N-methylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 2-(3-iodophenoxy)-N-methylacetamide has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and colorectal cancer cells. In inflammation, 2-(3-iodophenoxy)-N-methylacetamide has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disorders, 2-(3-iodophenoxy)-N-methylacetamide has been shown to protect neurons from oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(3-iodophenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-11-9(12)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQXLEOOBJERRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-iodophenoxy)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-cyano-1,2,4-triazol-1-yl)-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7473144.png)
![1-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]pyridin-2-one](/img/structure/B7473151.png)

![N-[(2S)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473163.png)
![N-[(2R)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473169.png)


![N-[(2S)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473192.png)





